Ro 106-9920 is classified as an NF-κB inhibitor, specifically targeting the ubiquitination of IκBα, a protein that plays a crucial role in the regulation of NF-κB activity. It was sourced from Tocris Biosciences and has a CAS number of 62645-28-7 . The compound is primarily used in research settings to explore its effects on inflammatory pathways and cell signaling mechanisms.
The synthesis of Ro 106-9920 involves several chemical reactions that typically require specific reagents and conditions. While detailed synthetic routes are not extensively documented in the available literature, it is generally understood that the synthesis would involve:
Specific technical details on the exact synthetic pathway for Ro 106-9920 remain limited in public databases, emphasizing the need for proprietary knowledge or access to specialized chemical literature for precise methodologies.
Ro 106-9920 has a molecular formula of C₁₃H₁₅N₃O₃S and a molecular weight of approximately 285.35 g/mol . The structure can be characterized by:
The compound's structural features facilitate its binding to IκBα, preventing its ubiquitination and subsequent degradation.
Ro 106-9920 primarily participates in reactions that inhibit the activation of NF-κB through the following mechanisms:
Experimental data suggest that Ro 106-9920 exhibits an IC50 value around 3 μM for inhibiting LPS (lipopolysaccharide) and TNF-alpha induced IκBα ubiquitination .
The mechanism by which Ro 106-9920 exerts its effects involves several key steps:
This mechanism highlights Ro 106-9920's potential as a therapeutic agent in conditions characterized by excessive inflammation.
Ro 106-9920 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and influence how it is used in experiments.
Ro 106-9920 has several significant applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: